Vactosertib

Catalog No.
S549105
CAS No.
1352608-82-2
M.F
C22H18FN7
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vactosertib

CAS Number

1352608-82-2

Product Name

Vactosertib

IUPAC Name

2-fluoro-N-[[5-(6-methyl-2-pyridinyl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline

Molecular Formula

C22H18FN7

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29)

InChI Key

FJCDSQATIJKQKA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TEW7197; TEW 7197; TEW-7197; Vactosertib

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

The exact mass of the compound Vactosertib is 399.16077 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vactosertib (TEW-7197) is a potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). It functions as an ATP-competitive inhibitor, blocking the kinase activity of ALK5 and ALK4, which are key transducers of TGF-β signaling involved in cellular proliferation, differentiation, and immune regulation. Its high potency and oral bioavailability make it a critical tool for in vivo studies in oncology and fibrosis research, where TGF-β signaling is often dysregulated.

While other TGF-β/ALK5 inhibitors like Galunisertib and SB431542 are available, they are not direct substitutes for Vactosertib due to significant differences in potency, selectivity, and pharmacokinetic properties. For instance, older tool compounds such as SB431542 have broader activity profiles that can produce confounding off-target effects. Even clinically evaluated alternatives like Galunisertib exhibit lower potency and a distinct safety profile, which can impact experimental outcomes and reproducibility, particularly in sensitive in vivo models. Selecting Vactosertib is a decision to use a compound with a specific, well-defined and highly potent activity profile, which is critical for generating precise and interpretable data.

Superior Potency Compared to Clinical and Preclinical Alternatives

Vactosertib demonstrates significantly higher potency against the ALK5 receptor compared to other widely used inhibitors. In a direct comparison using 4T1 cells, Vactosertib's IC50 was measured at 11 nM, which is 10-fold more potent than Galunisertib (IC50 = 110 nM). In a separate study on osteosarcoma cells, Galunisertib and the common tool compound SB431542 required much higher concentrations (12 µM and 2,050 µM, respectively) to achieve their IC50 for growth inhibition, whereas Vactosertib's IC50 was in the range of 0.79-2.1 µM.

Evidence DimensionInhibitory Potency (IC50)
Target Compound DataVactosertib: 11 nM (4T1 cells); 0.79-2.1 µM (osteosarcoma cell growth)
Comparator Or BaselineGalunisertib: 110 nM (4T1 cells); 12 µM (osteosarcoma cell growth). SB431542: 2,050 µM (osteosarcoma cell growth)
Quantified Difference10-fold more potent than Galunisertib in 4T1 cells; orders of magnitude more potent than Galunisertib and SB431542 in osteosarcoma models.
ConditionsCell-based assays measuring ALK5 pathway inhibition (4T1) and cell growth (osteosarcoma).

Higher potency allows for the use of lower concentrations in vitro and potentially lower doses in vivo, reducing the risk of off-target effects and improving the therapeutic window.

High Oral Bioavailability: A Critical Advantage for In Vivo Studies

A key procurement differentiator for Vactosertib is its demonstrated suitability for oral administration in animal models. Pharmacokinetic studies in rats established an oral bioavailability of 51%. This contrasts with earlier generation ALK5 inhibitors like IN-1130, which were noted for having relatively low oral bioavailability, limiting their clinical and preclinical utility. The reliable oral absorption of Vactosertib simplifies experimental design for long-term in vivo studies, avoiding the need for more invasive or complex administration routes.

Evidence DimensionOral Bioavailability
Target Compound Data51% in rats
Comparator Or BaselineOlder ALK5 inhibitor IN-1130 reported as having 'relatively low' oral bioavailability.
Quantified DifferenceSignificantly improved oral bioavailability over previous tool compounds.
ConditionsPharmacokinetic study in rats.

High oral bioavailability enables consistent and convenient dosing for chronic in vivo experiments, improving animal welfare and the reproducibility of results.

Demonstrated Favorable Kinase Selectivity Profile

Vactosertib was designed for high selectivity toward ALK5, a critical factor for minimizing confounding data from off-target kinase inhibition. A selectivity screen against 320 protein kinases confirmed Vactosertib is a highly selective inhibitor of ALK5 (IC50 = 13 nM) and the closely related ALK4 (IC50 = 11 nM). A separate competitive binding assay showed a higher selectivity for Vactosertib over Galunisertib, though another compound, HYL001, scored intermediate between the two. This focused activity profile ensures that observed biological effects can be more confidently attributed to the inhibition of the TGF-β pathway.

Evidence DimensionKinase Selectivity
Target Compound DataHighly selective for ALK4/ALK5 in a panel of 320 kinases.
Comparator Or BaselineDemonstrated higher selectivity than Galunisertib in a competitive binding assay.
Quantified DifferenceQualitatively described as 'highly selective' with low nanomolar IC50 values for target kinases.
ConditionsIn vitro kinase panel screening and competitive binding assays.

High selectivity is crucial for data integrity, reducing the risk that experimental results are skewed by unintended inhibition of other signaling pathways.

Defined Solubility for Reliable In Vitro and In Vivo Formulation

Vactosertib exhibits well-characterized solubility in solvents commonly used for both in vitro and in vivo research. It is highly soluble in DMSO at concentrations up to 100 mg/mL (250.36 mM). For in vivo work, established formulations include a clear solution in 10% DMSO + 90% Corn Oil and a clear solution in 10% DMSO + 90% (20% SBE-β-CD in Saline), both achieving at least 2.5 mg/mL. This documented solubility provides a clear and reproducible protocol for preparing stock solutions and dosing vehicles, a practical advantage over materials with poorly defined handling characteristics.

Evidence DimensionSolubility in Common Vehicles
Target Compound DataDMSO: 100 mg/mL; 10% DMSO/Corn Oil: ≥ 2.5 mg/mL; 10% DMSO/20% SBE-β-CD: ≥ 2.5 mg/mL.
Comparator Or BaselineGeneral baseline for a workable preclinical compound.
Quantified DifferenceNot applicable (provides formulation assurance).
ConditionsStandard laboratory solvents and in vivo formulation vehicles.

Clearly defined solubility and formulation protocols save development time and reduce the risk of precipitation or inconsistent dosing, ensuring experimental reliability.

In Vivo Oncology Studies Requiring Oral Dosing and High Target Specificity

Vactosertib is the right choice for long-term cancer models where consistent target engagement via oral administration is required. Its high potency and 51% oral bioavailability allow for effective systemic inhibition of TGF-β signaling, as demonstrated in mouse models of multiple myeloma and osteosarcoma, without the complications of frequent injections.

Fibrosis Research Demanding Precise Pathway Interrogation

For investigating the role of TGF-β in fibrotic diseases, Vactosertib's high selectivity for ALK5/4 is critical. This precision ensures that anti-fibrotic effects, such as the regression of fibrotic plaques observed in rat models, can be confidently attributed to ALK5 inhibition rather than confounding off-target activities.

Combination Therapy Studies with Immuno-Oncology Agents

When combining a TGF-β inhibitor with immunotherapy, a well-characterized agent is essential. Vactosertib's defined potency and selectivity make it a reliable partner for combination studies, where it has been shown to modulate the tumor microenvironment by reducing immunosuppressive cells and enhancing anti-tumor immunity.

Purity

>99% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

399.16077177 Da

Monoisotopic Mass

399.16077177 Da

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6T4O391P5Y

Wikipedia

EW-7197

Dates

Last modified: 08-15-2023
1: Son JY, Park SY, Kim SJ, Lee SJ, Park SA, Kim MJ, Kim SW, Kim DK, Nam JS, Sheen YY. EW-7197, A Novel ALK-5 Kinase Inhibitor, Potently Inhibits Breast to Lung Metastasis. Mol Cancer Ther. 2014 May 9. [Epub ahead of print] PubMed PMID: 24817629.
2: Jin CH, Krishnaiah M, Sreenu D, Subrahmanyam VB, Rao KS, Lee HJ, Park SJ, Park HJ, Lee K, Sheen YY, Kim DK. Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2 -yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. J Med Chem. 2014 May 22;57(10):4213-38. doi: 10.1021/jm500115w. Epub 2014 May 13. PubMed PMID: 24786585.
3: Sheen YY, Kim MJ, Park SA, Park SY, Nam JS. Targeting the Transforming Growth Factor-β Signaling in Cancer Therapy. Biomol Ther (Seoul). 2013 Sep 30;21(5):323-331. Review. PubMed PMID: 24244818; PubMed Central PMCID: PMC3825194.
4: Yoon JH, Jung SM, Park SH, Kato M, Yamashita T, Lee IK, Sudo K, Nakae S, Han JS, Kim OH, Oh BC, Sumida T, Kuroda M, Ju JH, Jung KC, Park SH, Kim DK, Mamura M. Activin receptor-like kinase5 inhibition suppresses mouse melanoma by ubiquitin degradation of Smad4, thereby derepressing eomesodermin in cytotoxic T lymphocytes. EMBO Mol Med. 2013 Nov;5(11):1720-39. doi: 10.1002/emmm.201302524. Epub 2013 Oct 11. Erratum in: EMBO Mol Med. 2014 May;6(5):703. PubMed PMID: 24127404; PubMed Central PMCID: PMC3840488.

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